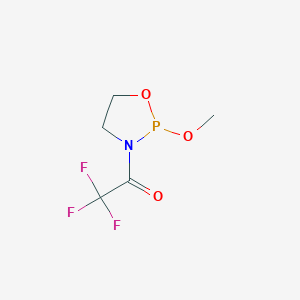
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- is a chemical compound with the molecular formula C5H7F3NO3P . This compound belongs to the class of oxazaphospholidines, which are five-membered heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms in the ring. The presence of trifluoroacetyl and methoxy groups in its structure makes it a unique compound with distinct chemical properties.
Métodos De Preparación
The synthesis of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the reaction of phosphorus sulfochloride with aminoethanol in the presence of a solvent like tetrahydrofuran (THF). This is followed by the addition of phenol or aniline in the presence of triethylamine . This one-pot reaction does not require the separation and purification of intermediates, resulting in a high yield of the desired product.
For industrial production, the process is optimized to be simple, cost-effective, and suitable for large-scale synthesis. The reaction conditions are carefully controlled to ensure high productivity and purity of the final product .
Análisis De Reacciones Químicas
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include alkoxides, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- involves its interaction with molecular targets and pathways. For example, the compound can undergo stereospecific ring opening through an elimination–addition mechanism, leading to the formation of intermediates that interact with specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be compared with other similar compounds, such as:
1,3,2-Oxazaphospholidine 2-sulfides: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin 2-sulfides: These compounds have a benzene ring fused to the oxazaphospholidine ring, resulting in different physical and chemical properties.
Oxathiaphospholanes and Thiazaphospholidines: These compounds contain sulfur and nitrogen atoms in the ring, respectively, and show varying degrees of insecticidal activity.
The uniqueness of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
113416-05-0 |
|---|---|
Fórmula molecular |
C5H7F3NO3P |
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methoxy-1,3,2-oxazaphospholidin-3-yl)ethanone |
InChI |
InChI=1S/C5H7F3NO3P/c1-11-13-9(2-3-12-13)4(10)5(6,7)8/h2-3H2,1H3 |
Clave InChI |
AGEUTUMUIFBZKE-UHFFFAOYSA-N |
SMILES canónico |
COP1N(CCO1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
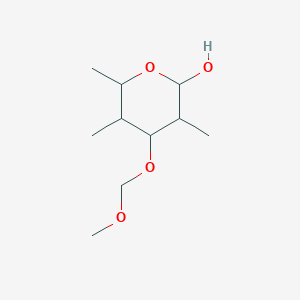
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
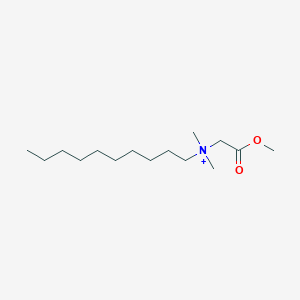
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
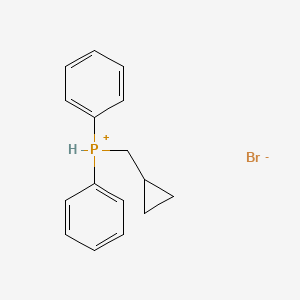
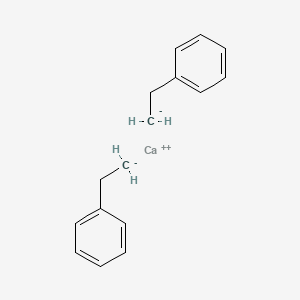

![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
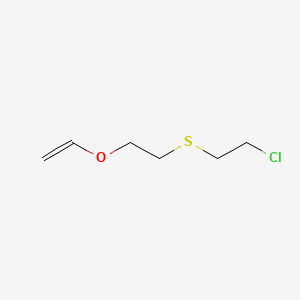
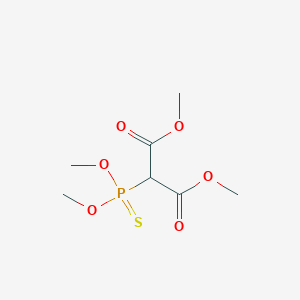
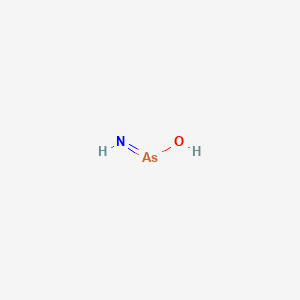
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
